2-methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Description
2-Methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a fused heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core fused with a cyclopentane ring. Its molecular formula is C₁₆H₁₆N₄, with a molecular weight of 264.33 g/mol . The structure features a methyl group at position 2, a phenyl group at position 3, and an N-(p-tolyl) substituent at the 8-amine position. Predicted physicochemical properties include a density of 1.37 g/cm³ and a pKa of 4.99, suggesting moderate lipophilicity and weak basicity .
Its structural framework allows for systematic modifications to optimize pharmacological activity.
Properties
IUPAC Name |
11-methyl-N-(4-methylphenyl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4/c1-15-11-13-18(14-12-15)24-22-19-9-6-10-20(19)25-23-21(16(2)26-27(22)23)17-7-4-3-5-8-17/h3-5,7-8,11-14,24H,6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUDIYSRHLZZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3CCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action: The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action: The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways: The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics: The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .
Result of Action: The compound’s action leads to significant alterations in cell cycle progression, resulting in apoptosis within cells . This makes it a potent anti-proliferative agent, particularly against cancer cells .
Biological Activity
2-Methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate precursors such as substituted hydrazines and carbonyl compounds. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Anticancer Properties
Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, a related compound showed promising antiproliferative effects against various cancer cell lines with IC50 values in the nanomolar range. The mechanism of action often involves inhibition of key kinases involved in cell proliferation and survival pathways.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 0.80 |
| Related Compound | Panc-1 | 0.80 |
| Erlotinib | A549 | 1.00 |
The above table summarizes the anticancer activity of the compound compared to a known inhibitor (Erlotinib) .
Enzymatic Inhibition
Research indicates that compounds within this class can act as selective inhibitors of specific enzymes. For example, they have been shown to inhibit cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), which are critical in cancer progression. The dual inhibition mechanism enhances their potential as therapeutic agents in oncology .
Case Studies
A recent study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their biological activity. Among these derivatives, several compounds exhibited significant cytotoxicity against human cancer cell lines. Notably, one derivative demonstrated an IC50 value of 25 nM against a melanoma cell line, indicating strong antiproliferative activity .
Another case involved molecular docking studies that revealed high binding affinities of these compounds to target proteins involved in cancer signaling pathways. These findings support the rationale for further development and optimization of these compounds as potential anticancer drugs .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 2-methyl-3-phenyl-N-(p-tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that pyrazolo-pyrimidine derivatives can target specific kinases involved in tumor growth and metastasis .
Antifungal Properties
The compound's structure suggests potential antifungal activity. Similar pyrazole derivatives have demonstrated effectiveness against fungal pathogens such as Candida albicans and Cryptococcus neoformans. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting key metabolic pathways .
Neuroprotective Effects
There is emerging evidence that compounds like this compound may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
Agricultural Chemistry Applications
Pesticidal Activity
Research into the agricultural applications of pyrazolo-pyrimidine compounds has revealed their potential as pesticides. The unique structural features of these compounds may allow them to act as effective herbicides or insecticides by interfering with the biological processes of pests . For example, certain derivatives have shown promise in inhibiting the growth of harmful plant pathogens.
Synthesis and Characterization
The synthesis of this compound can be achieved through several methods, including microwave-assisted synthesis which enhances yield and reduces reaction time . Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key derivatives of the cyclopenta[d]pyrazolo[1,5-a]pyrimidine scaffold, highlighting substituent variations and their implications:
Substituent Effects on Physicochemical Properties
- Lipophilicity : The N-(p-tolyl) group in the target compound provides moderate lipophilicity, facilitating membrane permeability while avoiding excessive hydrophobicity. In contrast, the N-cyclohexyl derivative (C₂₂H₂₆N₄) exhibits higher logP values, which may hinder solubility .
- Solubility : Polar substituents like methoxyethyl (C₁₉H₂₂N₄O) improve aqueous solubility, critical for oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
